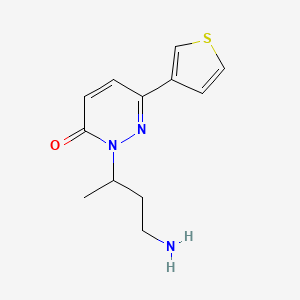

2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

2-(4-aminobutan-2-yl)-6-thiophen-3-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-9(4-6-13)15-12(16)3-2-11(14-15)10-5-7-17-8-10/h2-3,5,7-9H,4,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCVXECOTHMKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C(=O)C=CC(=N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

The compound “this compound” is a member of the pyridazinone family, which has garnered interest due to its potential therapeutic applications. This compound features a unique structure that may contribute to its biological properties.

1. Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that “this compound” may possess similar properties.

2. Antioxidant Activity

Pyridazinones are often evaluated for their antioxidant capabilities. The presence of thiophene in the structure may enhance the electron-donating ability of the compound, contributing to its potential as an antioxidant agent.

3. Cytotoxic Effects

Some studies have shown that related compounds can induce cytotoxicity in cancer cell lines. This suggests that “this compound” might also exhibit selective cytotoxic effects against tumor cells.

4. Neuroprotective Effects

There is emerging evidence that pyridazinone derivatives can have neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Table: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various pyridazinones, a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential for “this compound” to be explored further in this context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 6-Position

The 6-position of dihydropyridazinone derivatives is critical for modulating electronic and steric properties. Key comparisons include:

Thiophen-3-yl vs. Benzimidazol-2-yl

- Its smaller size compared to benzimidazole may reduce steric hindrance.

- Benzimidazol-2-yl (C₁₄H₁₅N₅O₂, ): The planar benzimidazole group facilitates strong hydrogen bonds (N–H···O) and crystal packing, as shown in its orthogonal crystal system (Pbca). This substituent’s bulkiness may limit solubility but improve thermal stability .

Thiophen-3-yl vs. 2-Thienyl (Hydrate)

- 6-(2-Thienyl)-2,3-dihydropyridazin-3-one hydrate (C₈H₈N₂O₂·H₂O, ): The 2-thienyl isomer forms a hydrate, suggesting higher polarity and water solubility. The hydrate’s metabolic stability in MMD (Moyamoya disease) studies contrasts with the anhydrous thiophen-3-yl derivative’s hypothetical lipophilicity .

Thiophen-3-yl vs. Fluorophenyl/Silyl Ether

- 6-(4-Fluorophenyl)-2-(oxan-2-yl) (C₃₁H₃₄FNO₄Si, ): The fluorophenyl group introduces electronegativity, while the silyl ether (tert-butyldiphenylsilyl) acts as a protective group during synthesis. This compound’s high molecular weight (555.76 g/mol) and lipophilicity contrast with the target compound’s amine-driven hydrophilicity .

Substituent Effects at the 2-Position

The 2-position influences solubility and pharmacokinetics:

- 4-Aminobutan-2-yl (Target Compound): The primary amine enhances aqueous solubility and provides a site for functionalization (e.g., prodrug strategies).

Structural and Crystallographic Comparisons

- Planarity and Hydrogen Bonding : The benzimidazole analog () exhibits near-planar geometry (interplanar angle: 3.69°), stabilizing crystal packing via N–H···O bonds. The target compound’s thiophene group may reduce planarity, altering solid-state properties .

- Synthetic Complexity : Multi-step syntheses (e.g., silyl protection in ) highlight challenges in introducing bulky substituents. The target compound’s amine group may simplify synthesis compared to silyl ethers .

Data Table: Key Properties of Dihydropyridazinone Derivatives

Preparation Methods

Cyclocondensation to Form the Pyridazinone Core

- Reagents and Conditions:

Hydrazine hydrate or substituted hydrazines react with 1,4-dicarbonyl compounds or α,β-unsaturated ketones under reflux in methanol or ethanol to yield the dihydropyridazinone ring. - Example:

Reaction of a 1,4-diketone with hydrazine in boiling methanol produces the pyridazinone intermediate, as reported in related pyridazinone syntheses.

Introduction of the Thiophen-3-yl Group

- Electrophilic Substitution or Cross-Coupling:

Halogenation of the pyridazinone at position 6 (e.g., chlorination using thionyl chloride or phosphorus trichloride) creates a reactive site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. - Cross-Coupling Example:

Suzuki coupling of 6-halopyridazinone with 3-thiopheneboronic acid under palladium catalysis in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or toluene) yields the 6-(thiophen-3-yl) substituted product.

Attachment of the 4-Aminobutan-2-yl Side Chain

- Nucleophilic Substitution:

The 2-position of the pyridazinone can be functionalized with a leaving group (e.g., halogen), which is then displaced by an amine nucleophile such as 4-aminobutan-2-yl derivatives. - Reductive Amination:

Alternatively, a keto group at position 2 can be reductively aminated with 4-aminobutan-2-yl amine under mild reducing conditions (e.g., NaBH3CN in methanol) to install the aminoalkyl side chain. - Protection/Deprotection:

Protection of the amino group during synthesis may be necessary to prevent side reactions, followed by deprotection in the final step.

Representative Synthesis Scheme (Hypothetical)

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1,4-diketone + hydrazine hydrate | Reflux in methanol | 2,3-dihydropyridazin-3-one core | Formation of pyridazinone ring |

| 2 | 6-chloropyridazinone intermediate | 3-thiopheneboronic acid, Pd catalyst, base, solvent | 6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one | Suzuki coupling |

| 3 | 2-keto or 2-halopyridazinone derivative | 4-aminobutan-2-yl amine, reductive amination or nucleophilic substitution | This compound | Installation of aminoalkyl side chain |

Analytical and Spectroscopic Confirmation

- Elemental Analysis and Mass Spectrometry:

Confirm molecular formula and molecular ion peaks consistent with the target compound. - Infrared Spectroscopy:

Characteristic absorption bands for NH and CO groups in pyridazinone ring and amino side chain. Absence or shifts in these bands indicate successful substitution. - Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR signals for CH2 protons of the aminoalkyl chain and aromatic protons of the thiophene ring help confirm substitution patterns and purity. - Chromatographic Purity:

HPLC or TLC to confirm the purity of the final compound.

Research Findings and Optimization Notes

- The use of thionyl chloride or phosphorus trichloride is effective for halogenation at position 6, enabling subsequent cross-coupling reactions.

- Suzuki cross-coupling is preferred for introducing the thiophen-3-yl substituent due to its mild conditions and high selectivity.

- Reductive amination for the aminoalkyl side chain provides better yields and fewer by-products compared to direct nucleophilic substitution.

- Protection of amino groups during synthesis is recommended to avoid side reactions, especially during halogenation and coupling steps.

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect the yield and purity.

Data Table: Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Pyridazinone ring formation | Hydrazine hydrate, 1,4-diketone, reflux in MeOH | 75-85 | Clean cyclocondensation, straightforward isolation |

| Halogenation at C-6 | Thionyl chloride or PCl3, 0 °C to RT, DCM solvent | 70-80 | Requires controlled temperature to avoid overreaction |

| Suzuki coupling with 3-thiopheneboronic acid | Pd(PPh3)4, K2CO3, DMF, 80-100 °C | 65-90 | High selectivity, mild reaction conditions |

| Aminoalkyl side chain attachment | 4-aminobutan-2-yl amine, NaBH3CN, MeOH, RT | 60-75 | Reductive amination preferred for selectivity |

Q & A

Basic Question: What are common synthetic routes for synthesizing dihydropyridazinone derivatives like 2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one?

Methodological Answer:

The synthesis of dihydropyridazinones typically involves multi-step reactions:

- Step 1: Formation of the pyridazinone core via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux in ethanol or DMF .

- Step 2: Functionalization of the core with substituents like thiophen-3-yl via Suzuki-Miyaura coupling (for aryl groups) or nucleophilic substitution (for alkylamine groups). For example, the 4-aminobutan-2-yl group may be introduced using bromoalkylamine intermediates in basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and crystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Question: How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations. To resolve this:

- Perform variable-temperature NMR to detect conformational flexibility in solution .

- Use SHELXL for high-resolution X-ray refinement to validate bond lengths and angles, ensuring the crystallographic model accounts for disorder or hydrogen bonding (e.g., N–H···O interactions observed in similar dihydropyridazinones) .

- Compare DFT-optimized structures with experimental data to identify energetically favorable conformations .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the thiophene and dihydropyridazinone moieties. The aminobutyl chain’s protons appear as multiplet clusters at δ 1.5–2.8 ppm .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) groups .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Advanced Question: How can reaction conditions be optimized to minimize by-products during the introduction of the 4-aminobutan-2-yl group?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group while avoiding protic solvents that may protonate the amine .

- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity; higher temperatures promote side reactions like over-alkylation .

- Catalysis : Add KI (10 mol%) to facilitate SN2 mechanisms for alkylation .

- Monitoring : Use TLC or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust stoichiometry dynamically .

Basic Question: What are the key structural features influencing the compound’s reactivity?

Methodological Answer:

- Electron-deficient pyridazinone core : Prone to nucleophilic attack at the carbonyl group (C3 position) .

- Thiophene substituent : Enhances π-stacking interactions in biological targets and stabilizes radical intermediates during oxidation .

- Aminobutyl side chain : Basic amine group participates in salt formation (e.g., HCl salts for improved solubility) and hydrogen bonding with enzymes .

Advanced Question: How to design a bioactivity assay for this compound targeting kinase inhibition?

Methodological Answer:

- Target Selection : Prioritize kinases with ATP-binding pockets accommodating the thiophene group (e.g., EGFR, VEGFR2) .

- Assay Design :

- Use fluorescence polarization to measure displacement of ATP-competitive probes (e.g., ADP-Glo™ assay) .

- Perform dose-response curves (IC50 determination) with 10-dose serial dilutions (1 nM–100 µM range) .

- Validate selectivity via kinome-wide profiling (e.g., using KinomeScan) .

Advanced Question: How to address contradictory bioactivity data across different cell lines?

Methodological Answer:

- Mechanistic Profiling : Use phosphoproteomics (LC-MS/MS) to identify differential kinase activation in responsive vs. non-responsive cell lines .

- Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives due to poor stability .

- Structural Analog Comparison : Test derivatives with modified aminobutyl chains to determine if off-target effects arise from the side chain .

Basic Question: What computational tools predict the compound’s solubility and logP?

Methodological Answer:

- Software : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (~2.5–3.5 for this compound) and aqueous solubility (<0.1 mg/mL, typical for dihydropyridazinones) .

- Validation : Compare predictions with experimental shake-flask measurements (UV-Vis quantification) in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.